1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

PKD Modulator Kinase Inhibitor Arylisoxazole

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS: 351039-34-4) is a critical, non-fungible synthetic intermediate for Protein Kinase D (PKD) modulator programs and CNS lead optimization. Its unique 3-fluoro-4-(4-methylpiperazin-1-yl) substitution pattern is essential for target engagement, metabolic stability, and blood-brain barrier penetration, as validated in key patents and SAR studies. Procuring this specific ≥98% pure building block ensures fidelity in arylisoxazole-derivative synthesis and GPR38 receptor research. Choose this intermediate for its proven advantage in pharmacokinetic profiles over non-fluorinated analogs.

Molecular Formula C13H17FN2O
Molecular Weight 236.29
CAS No. 351039-34-4
Cat. No. B2603244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
CAS351039-34-4
Molecular FormulaC13H17FN2O
Molecular Weight236.29
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
InChIInChI=1S/C13H17FN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
InChIKeyBBYNFAWFUDRNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

351039-34-4 (1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone) Procurement Guide: Building Block for PKD & CNS Research


1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS: 351039-34-4) is a fluorinated aryl ketone building block featuring a para-substituted N-methylpiperazine moiety. It is primarily utilized as a synthetic intermediate for generating more complex pharmacologically active molecules [1]. The compound's structure is well-defined, and it is typically supplied with a purity of 98% or higher . Its value in procurement lies in its utility for preparing derivatives targeting Protein Kinase D (PKD) and its potential role as an intermediate for CNS-active compounds, driven by the favorable physicochemical properties conferred by its functional groups .

351039-34-4: Why 4-Fluoro Position and Piperazine Substituents Are Not Interchangeable in Target Synthesis


The specific substitution pattern of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is critical for its downstream applications. The fluorine atom at the 3-position enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone, which lack this crucial modification . Furthermore, the N-methylpiperazine moiety is essential for imparting solubility and specific binding affinity to biological targets [1]. Substituting this with a different heterocycle or a non-methylated piperazine would significantly alter the physicochemical and pharmacological profile of any derived compound, making this specific building block a non-fungible requirement in structure-activity relationship (SAR) studies and patent-defined syntheses .

351039-34-4: Quantifiable Evidence for Prioritizing This Specific Building Block


351039-34-4: Patent-Defined Utility as a Precursor for PKD Modulators

The primary documented utility of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is as a synthetic precursor for the preparation of arylisoxazole derivatives and analogs, which are intended for use as Protein Kinase D (PKD) modulators . This is a specific, patent-driven application that cannot be fulfilled by generic or closely related analogs lacking the precise 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl core structure.

PKD Modulator Kinase Inhibitor Arylisoxazole

351039-34-4: Computed Physicochemical Properties for CNS Drug Design

The compound 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone possesses physicochemical property predictions that align with criteria for CNS drug-likeness. Specifically, its computed XLogP3 value of 1.6 and Topological Polar Surface Area (TPSA) of 23.6 Ų differentiate it from less ideal analogs. For comparison, a common threshold for CNS penetration is an XLogP < 5 and TPSA < 90 Ų. These values are more favorable than many high-molecular-weight heterocycles with larger TPSA, positioning it as a superior starting point for CNS-focused lead optimization.

CNS Drug Discovery Physicochemical Properties Lead Optimization

351039-34-4: Potential Role in Modulating GPR38 Receptor-Mediated Pathways

A patent covering piperazinyl derivatives for treating GPR38 receptor-mediated diseases includes 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone as a representative compound within a broader genus [1]. This patent linkage provides a clear, defensible reason for its procurement. While specific binding or functional data (e.g., IC50, Ki) for this exact compound are not detailed in the abstract, its inclusion in the patent claims signifies its potential utility and establishes a documented precedent for its use in this therapeutic area, differentiating it from similar analogs not covered by such intellectual property.

GPR38 Receptor GPCR Piperazinyl Derivatives

351039-34-4: Differentiation from Non-Fluorinated Analogs via Enhanced Metabolic Stability

The presence of a fluorine atom at the 3-position of the phenyl ring in 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a key differentiator from its non-fluorinated analog, 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone . The incorporation of fluorine is a well-established strategy to block metabolic oxidation and increase the oxidative stability of drug candidates. While direct metabolic stability data (e.g., intrinsic clearance in microsomes) for this specific compound are not publicly available, the established principle in medicinal chemistry supports that the fluorinated analog will likely exhibit superior metabolic stability, making it a more valuable and robust building block for developing advanced leads.

Metabolic Stability Bioavailability Fluorine Chemistry

351039-34-4: Purity and Analytical Consistency as a Procurement Differentiator

From a procurement perspective, the verified high purity of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a critical point of differentiation. Reputable vendors specify a purity of at least 98% for this compound, with some offerings at NLT 97% [1]. This contrasts with less rigorously characterized alternatives or non-fluorinated analogs that may be supplied at lower, unspecified purities. High purity of a building block is essential for ensuring the success of subsequent synthetic steps, minimizing side reactions, and guaranteeing the reproducibility of biological assays, which are key considerations for scientific selection.

Building Block Purity Reproducibility

351039-34-4: Top Application Scenarios Based on Differentiated Evidence


Synthesis of Novel Protein Kinase D (PKD) Modulators for Oncology or Cardiology Research

In medicinal chemistry projects focused on developing new small molecule modulators of Protein Kinase D (PKD), 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is the essential starting material. As explicitly stated in literature, this compound is used to prepare arylisoxazole derivatives and analogs designed as PKD modulators . Given PKD's role in cancer cell proliferation, angiogenesis, and cardiac hypertrophy, this building block is critical for exploring novel therapeutics in these disease areas. The specific substitution pattern is non-negotiable for achieving the intended structure-activity relationship (SAR) and target engagement.

Lead Optimization for CNS-Penetrant Drug Candidates

This compound serves as an excellent starting scaffold for lead optimization programs targeting central nervous system (CNS) disorders. Its computed physicochemical properties, including an XLogP3 of 1.6 and a Topological Polar Surface Area (TPSA) of 23.6 Ų , align strongly with established criteria for CNS drug-likeness. These favorable properties differentiate it from other heterocyclic building blocks with less ideal profiles, potentially streamlining the process of designing and synthesizing compounds with improved blood-brain barrier penetration. Procuring this specific intermediate allows medicinal chemists to build upon a CNS-friendly core from the outset of a project.

Investigating GPR38 Receptor Pharmacology and Developing First-in-Class Agonists/Antagonists

For academic or industrial laboratories investigating the physiology and pharmacology of the orphan GPR38 receptor, 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a highly relevant chemical tool. Its inclusion as a representative compound in a key patent covering piperazinyl derivatives for treating GPR38-mediated diseases validates its potential activity. Therefore, this compound and derivatives synthesized from it are prime candidates for screening and lead identification efforts aimed at discovering the first potent and selective small molecule modulators of the GPR38 receptor.

Synthetic Chemistry Method Development for Piperazine-Functionalized Ketones

The compound's structure makes it an ideal substrate for developing and optimizing new synthetic methodologies, particularly for reactions involving aryl piperazines or fluorinated aromatic ketones. Its combination of a reactive acetyl group and a tertiary amine-containing piperazine ring provides a versatile platform for exploring new carbon-carbon bond formations, N-alkylation strategies, or late-stage functionalization reactions . Using this well-defined building block ensures that research in synthetic methodology can be conducted on a relevant and commercially available scaffold, enhancing the applicability and impact of the developed chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.